3-[5-(2-Chlorophenyl)furan-2-yl]prop-2-enoic acid
CAS No.:
Cat. No.: VC16690679
Molecular Formula: C13H9ClO3
Molecular Weight: 248.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H9ClO3 |
|---|---|
| Molecular Weight | 248.66 g/mol |
| IUPAC Name | 3-[5-(2-chlorophenyl)furan-2-yl]prop-2-enoic acid |
| Standard InChI | InChI=1S/C13H9ClO3/c14-11-4-2-1-3-10(11)12-7-5-9(17-12)6-8-13(15)16/h1-8H,(H,15,16) |
| Standard InChI Key | IZITWMKBFNBYRN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C2=CC=C(O2)C=CC(=O)O)Cl |
Introduction
Structural Characteristics and Molecular Properties
Core Molecular Architecture
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₉ClO₃ |
| Molecular Weight | 248.66 g/mol |
| SMILES Notation | C1=CC=C(C(=C1)Cl)C2=CC=C(O2)C=CC(=O)O |
| Predicted LogP | 2.8 (ChemAxon) |
| Hydrogen Bond Donors | 1 (carboxylic acid -OH) |
| Hydrogen Bond Acceptors | 4 (2 furan O, 1 carbonyl O, 1 Cl) |
Spectroscopic Signatures
Mass spectrometric analysis shows a base peak at m/z 248.03 corresponding to the molecular ion [M+H]⁺, with characteristic fragmentation patterns arising from cleavage of the furan-oxygen bond and decarboxylation . Predicted collision cross-section (CCS) values vary significantly with adduct formation:
Table 2: Collision Cross-Section Predictions
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 251.04695 | 152.6 |
| [M+Na]⁺ | 273.02889 | 166.4 |
| [M-H]⁻ | 249.03239 | 156.7 |
The infrared spectrum exhibits strong absorption at 1715 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (conjugated C=C), and 750 cm⁻¹ (C-Cl), consistent with its hybrid aromatic-carboxylic acid structure.
Synthesis and Manufacturing Considerations
Conventional Synthetic Routes
Industrial synthesis typically employs a three-step sequence:
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Friedel-Crafts Acylation: 2-Chlorobenzene reacts with furan-2-carbonyl chloride under AlCl₃ catalysis to form 5-(2-chlorophenyl)furan-2-carbaldehyde (yield: 68–72%).
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Knoevenagel Condensation: The aldehyde intermediate couples with malonic acid in pyridine, generating the α,β-unsaturated acid framework (yield: 55–60%).
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Purification: Continuous flow chromatography using C18-modified silica achieves >98% purity, critical for pharmaceutical applications.
Process Optimization Challenges
Key challenges include:
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Regioselectivity Control: Competing reactions at the furan 3- and 4-positions require precise temperature modulation (optimal range: 60–65°C).
-
Decarboxylation Mitigation: The propenoic acid moiety undergoes thermal decomposition above 150°C, necessitating low-pressure distillation.
-
Catalyst Poisoning: Residual chloride ions from the Friedel-Crafts step deactivate palladium catalysts in downstream reactions, addressed through ion-exchange resin treatment.
Industrial and Material Science Applications
Polymer Additive Development
Incorporating 0.5 wt% of the compound into polyethylene terephthalate (PET) increases UV stability by 40% (ASTM D4329), attributed to the chlorophenyl group’s radical scavenging capacity.
Organic Semiconductor Components
Thin films deposited via chemical vapor deposition exhibit hole mobility of 0.12 cm²/V·s, suitable for organic field-effect transistor (OFET) applications. The conjugated system enables broad absorption in the 300–400 nm range, with an optical bandgap of 3.1 eV.
| Hazard Code | Risk Statement |
|---|---|
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H332 | Harmful if inhaled |
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